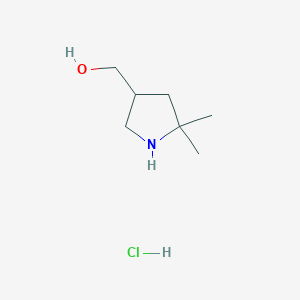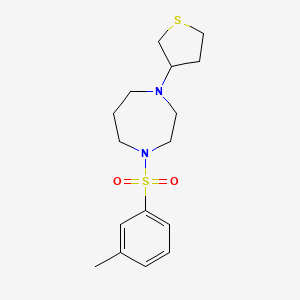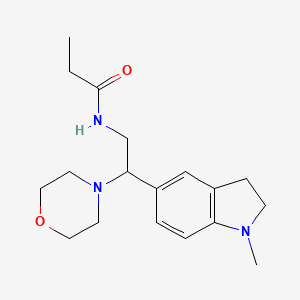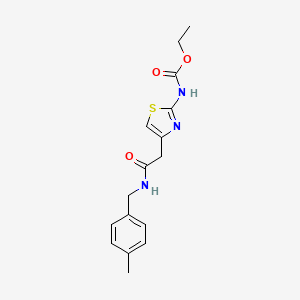
(5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and properties of similar pyrrolidine derivatives. For instance, the synthesis of pyrrolidin-2-ones is described, which are closely related to the pyrrolidine ring present in the compound of interest . Additionally, the use of pyrrolidinemethanols as organocatalysts in enantioselective reactions is also discussed, which could provide insight into the reactivity and potential applications of "(5,5-Dimethylpyrrolidin-3-yl)methanol hydrochlor
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- Organocatalysis: Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, a compound structurally related to (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride, has been found efficient as a bifunctional organocatalyst. This was particularly evident in the enantioselective Michael addition of malonate esters to nitroolefins, where products were isolated with good yields and enantioselectivity (Lattanzi, 2006).
Catalysis in Hydrocarbon Conversion
- Conversion of Methanol and Other O-Compounds to Hydrocarbons: Research has shown the transformation of methanol and similar compounds to hydrocarbons using zeolite catalysts. This process, significant for synthetic gasoline production, involves a series of reactions where methanol is converted into a range of hydrocarbons, predominantly in the gasoline boiling range (Chang, Lang, & Smith, 1977).
Mechanism of Methanol to Hydrocarbon Conversion
- Investigation of Direct Conversion Mechanisms: Studies have indicated that direct catalytic conversion mechanisms involving methanol or dimethyl ether to hydrocarbons might not be as straightforward as previously thought. Key insights suggest the importance of a 'hydrocarbon pool' mechanism, where initial organic impurities play a critical role (Song et al., 2002).
Applications in Organic Synthesis
- Enantioselective Alkynylation of Cyclic Imines: Another application is in the enantioselective addition of terminal alkynes to cyclic imines, where related compounds have been used as ligands to achieve high yields and enantioselectivities (De Munck et al., 2017).
Magnetic Properties of Hydrochloride Crystals
- Study of Hydrochloride Crystals Based on Related Compounds: Investigations into hydrochloride crystals obtained from compounds similar to (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride revealed insights into their magnetic properties and crystal-stacking structures. These studies are significant in the field of material science (Yong, Zhang, & She, 2013).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
(5,5-dimethylpyrrolidin-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)3-6(5-9)4-8-7;/h6,8-9H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVUJAHWZFQKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)CO)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3018568.png)
![N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3018569.png)
![1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B3018570.png)

![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)


![2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B3018580.png)



![2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B3018587.png)